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molecular formula C7H8N2O B3043716 6,7-dihydro-1H-indazol-4(5H)-one CAS No. 912259-10-0

6,7-dihydro-1H-indazol-4(5H)-one

Cat. No. B3043716
M. Wt: 136.15 g/mol
InChI Key: FUVZDXDCPRQZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697744B2

Procedure details

According to Scheme 1 Step 2: A solution of hydrazine hydrochloride (41.9 mmol, 2.87 g), NaOH (6 M, 42 mmol, 7.0 mL) in MeOH (100 mL) was added, at 0° C., to a solution of 2-((dimethylamino)methylene)cyclohexane-1,3-dione (41.9 mmol, 7.00 g) and the reaction mixture was stirred under reflux for 3 hours. After evaporation, water was added and the aqueous phase was extracted with AcOEt at 50° C. The organic phase was dried over Na2SO4, was filtered and was concentrated under reduced pressure to yield 6,7-dihydro-1H-indazol-4(5H)-one (36.7 mmol, 5.00 g, 88%) as a yellow powder.
Quantity
2.87 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2]N.[OH-].[Na+].C[N:7]([CH:9]=[C:10]1[C:15](=[O:16])[CH2:14][CH2:13][CH2:12][C:11]1=O)C>CO>[NH:2]1[C:11]2[CH2:12][CH2:13][CH2:14][C:15](=[O:16])[C:10]=2[CH:9]=[N:7]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.87 g
Type
reactant
Smiles
Cl.NN
Name
Quantity
7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7 g
Type
reactant
Smiles
CN(C)C=C1C(CCCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After evaporation, water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with AcOEt at 50° C
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1N=CC=2C(CCCC12)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 36.7 mmol
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08697744B2

Procedure details

According to Scheme 1 Step 2: A solution of hydrazine hydrochloride (41.9 mmol, 2.87 g), NaOH (6 M, 42 mmol, 7.0 mL) in MeOH (100 mL) was added, at 0° C., to a solution of 2-((dimethylamino)methylene)cyclohexane-1,3-dione (41.9 mmol, 7.00 g) and the reaction mixture was stirred under reflux for 3 hours. After evaporation, water was added and the aqueous phase was extracted with AcOEt at 50° C. The organic phase was dried over Na2SO4, was filtered and was concentrated under reduced pressure to yield 6,7-dihydro-1H-indazol-4(5H)-one (36.7 mmol, 5.00 g, 88%) as a yellow powder.
Quantity
2.87 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2]N.[OH-].[Na+].C[N:7]([CH:9]=[C:10]1[C:15](=[O:16])[CH2:14][CH2:13][CH2:12][C:11]1=O)C>CO>[NH:2]1[C:11]2[CH2:12][CH2:13][CH2:14][C:15](=[O:16])[C:10]=2[CH:9]=[N:7]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.87 g
Type
reactant
Smiles
Cl.NN
Name
Quantity
7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7 g
Type
reactant
Smiles
CN(C)C=C1C(CCCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After evaporation, water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with AcOEt at 50° C
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1N=CC=2C(CCCC12)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 36.7 mmol
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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